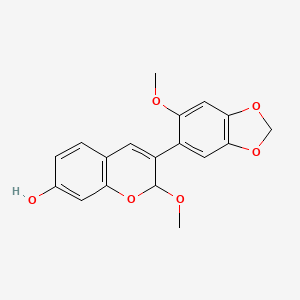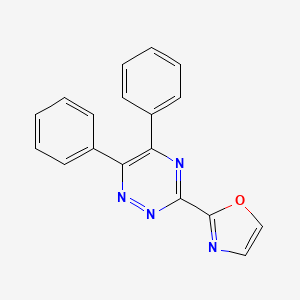
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features both oxazole and triazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the formation of the oxazole ring followed by the triazine ring. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form the oxazole ring, followed by cyclization with hydrazine hydrate to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole and triazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole and triazine products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve heating and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole and triazine N-oxides, while reduction can yield reduced oxazole and triazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can modulate the activity of various intracellular kinases, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which play roles in cell signaling and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that also contains an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of oxazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
602279-33-4 |
|---|---|
Molekularformel |
C18H12N4O |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H12N4O/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-22-17(20-15)18-19-11-12-23-18/h1-12H |
InChI-Schlüssel |
LVQZUQPYMAPPGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)


![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
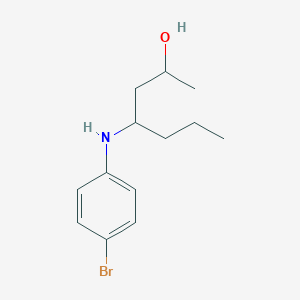
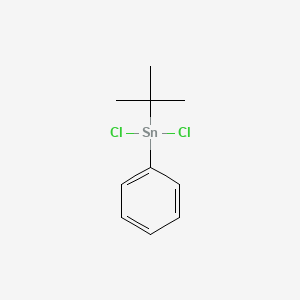
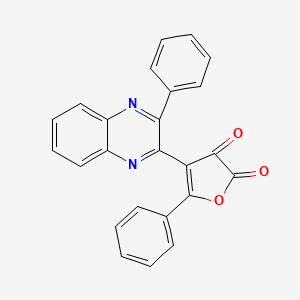

![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
